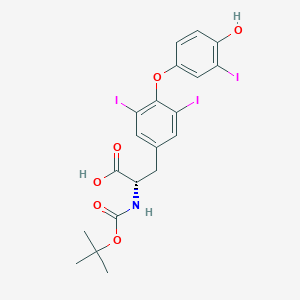

Boc-3,5,3'-triiodo-L-thyronine

Übersicht

Beschreibung

Boc-3,5,3’-triiodo-L-thyronine, also known as 3,3,5-Triiodo-L-thyronine, is a metabolite of thyroxine . It binds to both thyroid hormone receptors TRα and TRβ, which may help maintain metabolic homeostasis . It also promotes the chondrogenesis of human mesenchymal stem cells .

Synthesis Analysis

The major product generated within the thyroid as a precursor is 3,5,3’,5’-tetraiodo-L-thyronine (T4), which is formed at three so-called “hormonogenic sites” on the thyroglobulin polypeptide chain . T4 is considered a precursor of the active hormone, although it possesses some biological activities . 3,5,3’-triiodo-L-thyronine (T3) is now universally considered the active form of the thyroid hormones .Molecular Structure Analysis

The molecular formula of 3,3,5-Triiodo-L-thyronine is C15H12I3NO4 . Its molecular weight is 650.97 g/mol .Chemical Reactions Analysis

3,3,5-Triiodo-L-thyronine increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, it regulates cell differentiation and protein expression .Physical And Chemical Properties Analysis

3,3,5-Triiodo-L-thyronine is a solid powder . It is soluble to ≥ 6.9 mg/mL in DMSO . It has a boiling point of 602.051ºC at 760 mmHg and a melting point of 234-238ºC . Its density is 2.387 g/cm3 .Wissenschaftliche Forschungsanwendungen

Cancer Cell Bioactivity

Research has shown that thyroid hormone analogs, including T3, have different bioactivities in cancer cells compared to noncancer cells. Specifically, T3 can mediate non-genomic actions at the cell surface receptor on integrin αvβ3, which is expressed by cancer and dividing endothelial cells. T3 acts as a potent proliferative, anti-apoptotic, and pro-angiogenic hormone via this receptor, differing from its activity in noncancer cells where it mainly interacts with nuclear thyroid hormone receptors (TRs) (Davis et al., 2018).

Liver Disease

In the context of liver disease, thyroid hormones, including T3, influence various physiological processes such as metabolism and cell growth. TRβ-selective thyromimetics, like GC-1, have been developed to retain beneficial actions of T3 on lipid metabolism and myocardial contractility without the thyrotoxic side effects. These findings underscore the therapeutic potential of T3 analogs in treating liver disorders (Columbano et al., 2017).

Metabolic Rate and Energy Metabolism

T3 plays a crucial role in regulating the metabolic rate and fuel oxidation, especially in skeletal muscle, by remodeling metabolic characteristics and cytoarchitecture in response to thyroid state changes. This includes modifications in mitochondrial content, bioenergetics, and substrate oxidation rate. Recent data suggest that T3, along with other iodothyronines, significantly impacts energy metabolism and mitochondrial functionality (Lombardi et al., 2015).

Wirkmechanismus

Target of Action

Boc-3,5,3’-triiodo-L-thyronine, also known as T3, primarily targets the thyroid hormone receptors (TRs) . These receptors are present in various tissues in the body, including the liver . The two main types of thyroid hormone receptors are TRα and TRβ .

Mode of Action

T3 interacts with its targets, the thyroid hormone receptors, by binding to them . This binding initiates the thyroid hormone activity . The interaction of T3 with nonhistone proteins in the chromatin is crucial for this process .

Biochemical Pathways

The binding of T3 to the thyroid hormone receptors influences many metabolic pathways . One of the major physiological functions of T3 is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, T3 stimulates the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .

Pharmacokinetics

It is known that the thyroid gland primarily produces t4, and the bulk of the systemic t3 is generated by the deiodination of t4 in peripheral tissues .

Result of Action

The action of T3 results in increased rates of protein synthesis, stimulated breakdown of cholesterol, and effects on embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .

Safety and Hazards

Zukünftige Richtungen

While 3,3,5-Triiodo-L-thyronine has shown promising results in the treatment of conditions such as dyslipidemias and obesity, its use has been limited due to the onset of significant adverse effects . More recently, evidence has been provided that some metabolites of thyroid hormones (TH), mono and diiodothyronines, could also play a role in the treatment of liver disease . These molecules, for a long time considered inactive byproducts of the metabolism of thyroid hormones, have now been proposed to be able to modulate and control lipid and cell energy metabolism .

Biochemische Analyse

Biochemical Properties

Boc-3,5,3’-triiodo-L-thyronine interacts with various enzymes, proteins, and other biomolecules. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase as well as mitochondrial enzymes for oxidative phosphorylation .

Cellular Effects

Boc-3,5,3’-triiodo-L-thyronine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boc-3,5,3’-triiodo-L-thyronine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Boc-3,5,3’-triiodo-L-thyronine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Boc-3,5,3’-triiodo-L-thyronine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Boc-3,5,3’-triiodo-L-thyronine is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Boc-3,5,3’-triiodo-L-thyronine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Boc-3,5,3’-triiodo-L-thyronine and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPREXVEYLGBHT-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20I3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

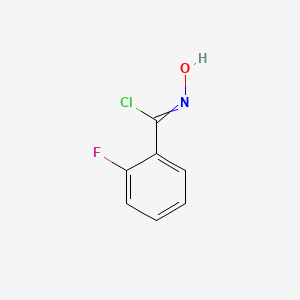

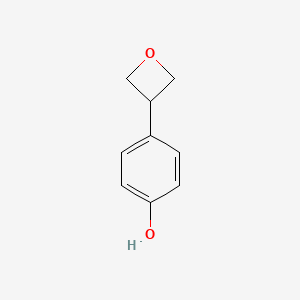

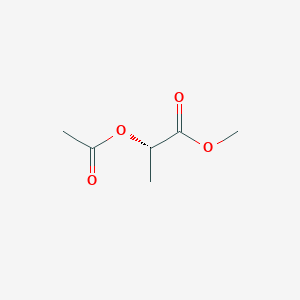

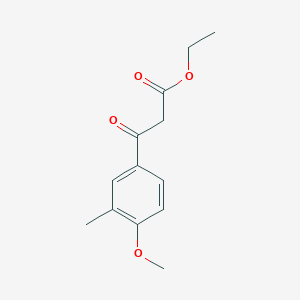

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]](/img/structure/B3101818.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B3101822.png)

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3101865.png)

acetate](/img/structure/B3101880.png)

![2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene](/img/structure/B3101890.png)